2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 2-chlorobenzoate is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indoloquinoxaline core, which is fused with a benzoate ester, making it a unique molecule with significant potential for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 2-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoloquinoxaline Core: The indoloquinoxaline core can be synthesized by the condensation of 4-methylindole with an appropriate quinoxaline derivative. This reaction often requires a catalyst such as palladium on carbon (Pd/C) and is carried out under an inert atmosphere to prevent oxidation.
Esterification: The next step involves the esterification of the indoloquinoxaline core with 2-chlorobenzoic acid. This reaction is typically performed using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine (TEA) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which can reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted benzoates.
Scientific Research Applications
2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent due to its indoloquinoxaline core.
Medicine: Investigated for its cytotoxic properties against cancer cells, making it a candidate for anticancer drug development.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 2-chlorobenzoate involves its interaction with various molecular targets. The indoloquinoxaline core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cell proliferation, making it effective against rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-one: Similar core structure but different substituents, leading to varied biological activities.
Quinoxaline derivatives: A broad class of compounds with diverse pharmacological properties, including antimicrobial and anticancer activities.
Uniqueness
2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 2-chlorobenzoate is unique due to its specific combination of the indoloquinoxaline core with a chlorobenzoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H18ClN3O2 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
2-(7-methylindolo[3,2-b]quinoxalin-6-yl)ethyl 2-chlorobenzoate |
InChI |
InChI=1S/C24H18ClN3O2/c1-15-7-6-9-17-21-23(27-20-12-5-4-11-19(20)26-21)28(22(15)17)13-14-30-24(29)16-8-2-3-10-18(16)25/h2-12H,13-14H2,1H3 |
InChI Key |
PYIFERLQXVPVOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCOC(=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.